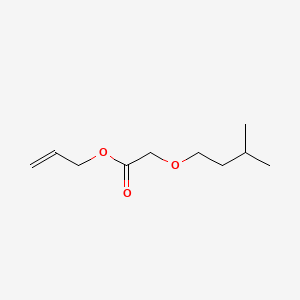

Allyl (3-methylbutoxy)acetate

Description

Properties

IUPAC Name |

prop-2-enyl 2-(3-methylbutoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-4-6-13-10(11)8-12-7-5-9(2)3/h4,9H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWPXUNHSPOFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025580 | |

| Record name | Allyl 2-(isopentyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

(3-methylbutoxy)acetic acid, 2-propenyl ester is a clear colorless liquid. (NTP, 1992), Liquid | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

154 °F (NTP, 1992) | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.941 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

67634-00-8 | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl 2-(isopentyloxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67634-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl amyl glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067634008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl 2-(isopentyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl (3-methylbutoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL AMYL GLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMX89K493E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allyl (3-methylbutoxy)acetate chemical properties

An In-depth Technical Guide to the Chemical Properties of Allyl (3-methylbutoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as allyl amyl glycolate, is a synthetic fragrance ingredient valued for its strong, fruity, and green aroma with a characteristic pineapple nuance.[1][2][3][4] It is utilized in a variety of consumer products, including perfumes, detergents, and air fresheners, to impart fresh and fruity notes.[5][6] This document provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and safety data for an audience of researchers and drug development professionals.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions.[5][7] It is characterized by its insolubility in water and its combustible nature.[1][3][7] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 67634-00-8 | [1][2][5][8] |

| EINECS Number | 266-803-5 | [2][5] |

| IUPAC Name | prop-2-enyl 2-(3-methylbutoxy)acetate | [7][8] |

| Synonyms | Allyl amyl glycolate, Allyl 2-(isopentyloxy)acetate | [2][7][9] |

| Molecular Information | ||

| Molecular Formula | C10H18O3 | [1][5][7] |

| Molecular Weight | 186.25 g/mol | [1][5][7] |

| Physical Properties | ||

| Appearance | Colorless liquid | [1][5][7] |

| Odor | Strong, fruity, galbanum-like with pineapple notes | [1][2][3] |

| Boiling Point | 206-226 °C | [1][3][9] |

| Density | 0.937 g/mL at 25 °C | [1][3][9] |

| Refractive Index | 1.4317 at 20 °C | [1][3][9] |

| Vapor Pressure | 0.037 mmHg at 25 °C | [5] |

| Flash Point | 94 °C (205 °F) | [3][5] |

| Water Solubility | Insoluble (< 1 mg/mL) | [1][2][7] |

| Log P (Octanol/Water) | 2.72 | [5] |

Synthesis Protocols

The synthesis of this compound is typically achieved through a multi-step process. The most commonly cited method involves a two-stage reaction.[1][2][3][5]

Two-Stage Synthesis from Chloroacetic Acid

Experimental Protocol:

-

Stage 1: Formation of Sodium Amylglycolate: Chloroacetic acid is esterified with isoamyl alcohol (3-methyl-1-butanol) in the presence of sodium hydroxide and a phase-transfer catalyst.[1][2][3] This reaction yields the intermediate, sodium amylglycolate.

-

Stage 2: Reaction with Allyl Alcohol: The resulting sodium amylglycolate is then treated with allyl alcohol to produce the final product, this compound.[1][2][3]

Synthesis via Isopentyloxy Acetic Acid

An alternative patented method involves the initial formation of isopentyloxy acetic acid.[10]

Experimental Protocol:

-

Dehydration: Isoamyl alcohol and sodium hydroxide are subjected to reflux dehydration in the presence of a solvent.[10]

-

Acid Formation: The dehydrated product is then reacted with chloroacetic acid to yield isopentyloxy acetic acid.[10]

-

Esterification: The isopentyloxy acetic acid undergoes an esterification reaction with allyl alcohol in the presence of an acid catalyst to form this compound.[10]

Other Synthetic Routes

Other reported methods for synthesizing this compound include:

-

Acid-Catalyzed Direct Esterification: Direct reaction of (3-methylbutoxy)acetic acid with allyl alcohol using an acid catalyst like sulfuric acid.[11]

-

Transesterification: Reaction of an alkyl (3-methylbutyl)glycolate with allyl acetate, often catalyzed by a metal alkoxide.[11]

-

Alkylation of Glycolic Acid Metal Salts: Nucleophilic substitution reaction between a sodium or potassium salt of glycolic acid and an allyl halide.[11]

Reactivity and Stability

This compound is a combustible substance.[1][3] It is generally stable under normal storage conditions. However, it may react exothermically with strong oxidizing acids, potentially leading to ignition of the reaction products.[1][3][7] It also generates heat when mixed with caustic solutions. Contact with alkali metals, hydrides, and other reducing agents may produce flammable hydrogen gas.[1][3][7] To maintain its integrity, storage in a cool, dry, and dark location in a tightly sealed container is recommended, away from incompatible materials and ignition sources.[2]

Toxicological and Safety Data

The safety of this compound has been evaluated, and it is classified for several acute hazards. A summary of key toxicological data is provided in Table 2.

Table 2: Toxicological Profile of this compound

| Endpoint | Result | Classification | Source(s) |

| Acute Toxicity | |||

| Oral (rat) | LD50 >2000 mg/kg bw | Harmful if swallowed (Category 4) | [6][8][12] |

| Inhalation (rat) | LC50 = 0.43 mg/L (4h) | Fatal if inhaled (Category 2) | [1][6][8] |

| Dermal | May be harmful in contact with skin | Not classified | [8] |

| Local Effects | |||

| Skin Irritation | Causes skin irritation | Category 2 | [12] |

| Eye Irritation | Not an eye irritant | Not classified | [6] |

| Skin Sensitization | Not a skin sensitizer | Not classified | [6] |

| Genotoxicity | |||

| In vitro mutagenicity | Negative in bacterial reverse mutation assays | Not classified as mutagenic | [6][13] |

| Aquatic Toxicity | |||

| Acute & Chronic | Very toxic to aquatic life | Aquatic Acute 1, Aquatic Chronic 1 | [8] |

Handling and Safety Precautions:

Due to its hazard profile, specific precautions are necessary when handling this chemical.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[12][14] In case of inadequate ventilation, respiratory protection is required.[8][14]

-

Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][14] Avoid breathing mist, gas, or vapors.[14]

-

First Aid:

-

Environmental Precautions: Avoid release to the environment as it is very toxic to aquatic life with long-lasting effects.[8][14]

Applications

The primary application of this compound is as a fragrance ingredient.[6] Its unique scent profile makes it a versatile component in various products:

-

Perfumery: It is used to create fruity, green, fougère, marine, and fresh floral notes in fine fragrances.[5]

-

Consumer Goods: It is widely incorporated into detergents, soaps, air fresheners, scented oils, and other household products.[1][5][6]

Conclusion

This compound is a commercially important fragrance chemical with well-defined properties. While it offers desirable aromatic qualities, its synthesis and handling require careful adherence to safety protocols due to its acute toxicity upon inhalation and its environmental hazards. The information presented in this guide provides a technical foundation for researchers and professionals working with this compound.

References

- 1. This compound | 67634-00-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Allyl Amyl Glycolate manufacturers and suppliers in China - ODOWELL [odowell.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. ScenTree - this compound (CAS N° 67634-00-8) [scentree.co]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Allyl amyl glycolate | C10H18O3 | CID 106729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemos.de [chemos.de]

- 9. This compound | 67634-00-8 [amp.chemicalbook.com]

- 10. CN101891617A - Method for synthesizing allyl amyl glycolate - Google Patents [patents.google.com]

- 11. This compound | 67634-00-8 | Benchchem [benchchem.com]

- 12. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Allyl (3-methylbutoxy)acetate (CAS Number 67634-00-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl (3-methylbutoxy)acetate, also known as allyl amyl glycolate, is a synthetic ester recognized for its potent fruity and green olfactory profile, with nuances of pineapple.[1] Primarily utilized as a fragrance ingredient in a variety of consumer products, its synthesis and toxicological profile are of interest to chemists and toxicologists. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, toxicological data, and metabolic pathway.

Chemical and Physical Properties

This compound is a colorless liquid.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₃ | [3] |

| Molecular Weight | 186.25 g/mol | [3] |

| CAS Number | 67634-00-8 | [3] |

| EINECS Number | 266-803-5 | [3] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 206-226 °C | [2] |

| Density | 0.937 g/mL at 25 °C | [2] |

| Refractive Index | 1.428 - 1.433 at 20°C | [3] |

| Flash Point | 94 °C (201.2 °F) | [3] |

| Vapor Pressure | 0.037 mmHg at 25°C | [3] |

| Solubility | Insoluble in water | [2] |

| Log P | 2.72 | [3] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process.[2][3] The general workflow for this synthesis is outlined in the diagram below.

Caption: A diagram illustrating the two-step synthesis of this compound.

Experimental Protocol

A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, likely due to its primary application in the industrial fragrance sector. However, the general procedure involves:

-

Step 1: Formation of the Amylglycolate Intermediate: Chloroacetic acid is reacted with isoamyl alcohol in the presence of sodium hydroxide and a phase-transfer catalyst.[2] This reaction forms the sodium salt of amylglycolic acid.

-

Step 2: Esterification: The resulting sodium amylglycolate intermediate is then treated with allyl alcohol to yield the final product, this compound.[2]

Purification of the final product is likely achieved through distillation under reduced pressure.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for this compound are not widely available in the public domain. An FTIR spectrum is available on PubChem, which would be expected to show characteristic peaks for the ester carbonyl group (C=O) around 1740-1760 cm⁻¹, C-O stretching, and peaks corresponding to the allyl group's C=C and =C-H bonds.

Toxicology and Metabolism

The toxicological profile of this compound has been evaluated, with the primary concern being acute toxicity upon inhalation and ingestion.[1][4] A summary of key toxicological data is presented in Table 2.

| Metric | Value | Species | Route | Reference(s) |

| LD₅₀ (Oral) | 500 mg/kg bw | Rat | Oral | [4] |

| LC₅₀ (Inhalation) | 0.43 mg/L (4-hour exposure) | Rat | Inhalation | [2][4] |

| NOAEL (28-day study) | 100 mg/kg bw/day | Rat | Oral | [2][4] |

| Mutagenicity | Not mutagenic in mammalian cells in vitro | Chinese Hamster Ovary Cells | In vitro | [5] |

| Skin Sensitization | Predicted to be not a skin sensitizer (QSAR) | [4] |

The toxicity of allyl esters is often associated with their in vivo hydrolysis to allyl alcohol, which is subsequently metabolized to the reactive and toxic aldehyde, acrolein.[4] This metabolic pathway is believed to be a key mechanism of its toxicity.

Caption: The proposed metabolic pathway leading to cellular toxicity.

Applications

The primary application of this compound is as a fragrance ingredient in a wide array of consumer products.[3] It is valued for its strong, fruity-green aroma with a pineapple modification.[2] It is used to impart fresh and fruity notes to perfumes, detergents, and other scented products.

Safety Information

This compound is classified as harmful if swallowed and fatal if inhaled.[1] It is also very toxic to aquatic life with long-lasting effects.[1] It is combustible but not readily ignited.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area, are recommended when handling this compound.

References

- 1. chemos.de [chemos.de]

- 2. This compound | 67634-00-8 [chemicalbook.com]

- 3. ScenTree - this compound (CAS N° 67634-00-8) [scentree.co]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. Allyl amyl glycolate | C10H18O3 | CID 106729 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of Allyl (3-methylbutoxy)acetate

An In-depth Technical Guide on the Physical Properties of Allyl (3-methylbutoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as allyl amyl glycolate, is a synthetic fragrance ingredient valued for its strong, fruity, and green aroma with a distinct pineapple character.[1][2] Its chemical formula is C10H18O3.[3] This colorless liquid is utilized extensively in the fragrance industry, particularly in compositions for detergents, fabric care, personal care products, and fine fragrances to impart a modern, sparkling fruity facet.[1][2][4] Understanding its physical properties is crucial for formulation, manufacturing, quality control, and safety assessment in its various applications. This document provides a comprehensive overview of the key physical characteristics of this compound, details on standard experimental methodologies for their determination, and a logical diagram of its synthesis pathway.

Physical and Chemical Properties

The quantitative physical and chemical data for this compound are summarized in the table below. These values have been compiled from various chemical safety data sheets and databases.

| Property | Value | Reference(s) |

| CAS Number | 67634-00-8 | [1][3][5] |

| EINECS Number | 266-803-5 | [1][3][5] |

| Molecular Formula | C10H18O3 | [1][3] |

| Molecular Weight | 186.25 g/mol | [1][3][6] |

| Appearance | Colorless to very pale yellow, clear liquid | [1][2][3][7][8] |

| Odor | Strong, fruity, green, with pineapple and galbanum notes | [2][3][5][8] |

| Boiling Point | 201 - 226 °C at 760 mmHg (101.325 kPa) | [1][2][9][10][11][12] |

| Density | 0.935 - 0.955 g/cm³ at 20-25 °C | [1][2][3][10][12] |

| Refractive Index | 1.428 - 1.435 at 20 °C | [1][2][3][5][12] |

| Flash Point | 88 - 94 °C (> 200 °F) | [1][2][3][13] |

| Vapor Pressure | 0.037 - 0.040 mmHg (19.7 Pa) at 25 °C | [1][2] |

| Water Solubility | Insoluble; estimated at 510.7 mg/L at 25 °C | [2][6][10][11] |

| log P (n-octanol/water) | 1.96 - 2.72 | [1][2] |

Experimental Protocols

The determination of the physical properties listed above follows standardized experimental protocols to ensure accuracy, reproducibility, and comparability of data. Below are detailed methodologies for key experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Principle : This protocol uses methods like the ebulliometer, dynamic method, or distillation method to determine the boiling temperature.[9][14] For a given substance, the boiling point is measured at a controlled pressure.

-

Apparatus : A specialized boiling point apparatus (e.g., ebulliometer) equipped with a thermometer, a heating source, and a pressure measurement device.

-

Methodology :

-

The liquid sample is placed in the apparatus.

-

The pressure is adjusted to the desired level (typically standard atmospheric pressure, 101.325 kPa).

-

The sample is heated gradually.

-

The temperature is recorded when the liquid boils and a stable temperature is maintained (equilibrium between the liquid and vapor phases).[15]

-

Corrections for pressure differences from standard pressure are applied if necessary. The test is applicable to liquids that do not undergo chemical decomposition below their boiling point.[14][16]

-

Density of Liquids (ASTM D4052)

Density is the mass of a substance per unit volume.

-

Principle : This method utilizes a digital density meter with an oscillating U-tube.[1][2][3] The oscillation frequency of the U-tube changes based on the mass (and therefore density) of the liquid introduced.

-

Apparatus : A digital density meter with a thermostatically controlled oscillating U-tube, and a syringe for sample injection.

-

Methodology :

-

The instrument is calibrated using two reference standards of known density, typically dry air and pure water.

-

The temperature of the measuring cell is set to the desired value (e.g., 20 °C or 25 °C) and allowed to stabilize.

-

A small volume (approx. 0.7-1.0 mL) of the sample is injected into the clean, dry U-tube, ensuring no air bubbles are present.[3][13]

-

The instrument measures the oscillation period of the U-tube filled with the sample and calculates the density based on the calibration data.

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance.

-

Principle : An Abbe refractometer measures the critical angle of refraction of a thin layer of the sample liquid placed between two prisms.

-

Apparatus : An Abbe refractometer with a light source (typically a sodium lamp, 589 nm), circulating water bath for temperature control, and a dropper.

-

Methodology :

-

The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

The temperature of the prisms is regulated to a standard temperature, usually 20 °C, using the circulating water bath.

-

A few drops of the liquid sample are placed on the surface of the lower prism, and the prisms are closed and locked.

-

The light source is switched on, and the user looks through the eyepiece, adjusting the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.[17]

-

The refractive index value is read directly from the instrument's scale.

-

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced.

-

Principle : The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically directed into the cup to test for a flash.

-

Apparatus : A Pensky-Martens closed-cup tester, which includes a test cup with a lid, a stirrer, a heating source, an ignition source (gas flame or electric igniter), and a thermometer.

-

Methodology :

-

The sample is placed into the test cup to a specified level.

-

The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.

-

At regular temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.

-

n-Octanol/Water Partition Coefficient (log P) (OECD Guideline 107 - Shake Flask Method)

The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of two immiscible solvents, in this case, n-octanol and water.

-

Principle : The compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured to calculate the partition coefficient.[11][18]

-

Apparatus : Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument (e.g., GC or HPLC) for concentration measurement.

-

Methodology :

-

n-Octanol and water are pre-saturated with each other.

-

A known amount of the test substance is dissolved in a mixture of the pre-saturated n-octanol and water in a centrifuge tube.

-

The tube is sealed and agitated in a mechanical shaker at a constant temperature (e.g., 25 °C) until partitioning equilibrium is achieved.[8][12]

-

The mixture is then centrifuged to ensure complete separation of the two phases.[12]

-

The concentration of the substance in both the n-octanol and water phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically reported as its base-10 logarithm (log P).

-

Logical Relationship Diagram

Synthesis of this compound

This compound is typically synthesized via a two-step process. The first step involves an esterification reaction between chloroacetic acid and isoamyl alcohol (3-methyl-1-butanol).[1][4][10][11] The resulting intermediate is then treated with an allyl source to yield the final product.

Caption: Two-step synthesis pathway of this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 4. quora.com [quora.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 13. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 14. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 15. lcslaboratory.com [lcslaboratory.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 18. oecd.org [oecd.org]

An In-depth Technical Guide on Allyl (3-methylbutoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of Allyl (3-methylbutoxy)acetate, a compound of interest in various chemical and industrial applications.

Molecular Structure and Identity

This compound, also known as allyl amyl glycolate, is an ester with the IUPAC name prop-2-enyl 2-(3-methylbutoxy)acetate.[1] Its chemical identity is well-established with the CAS Number 67634-00-8 and EINECS number 266-803-5.[2][3] This compound is recognized for its potent fruity and green aroma, often with a pineapple-like profile, leading to its use in the fragrance and flavor industries.[4] It appears as a clear, colorless liquid.[5]

The molecular structure consists of an allyl group attached to an acetate unit, which is further substituted with a 3-methylbutoxy group. The canonical SMILES representation of the molecule is CC(C)CCOCC(=O)OCC=C.[1][6]

Quantitative Molecular Data

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C10H18O3 | [1][2][3][4][6][7][8][9] |

| Molecular Weight | 186.25 g/mol | [1][2][4][7] |

| Density | 0.937 g/mL at 25 °C | [5][7] |

| Boiling Point | 206-226 °C | [5][7] |

| Flash Point | 94 °C (201.2 °F) | [2] |

| Refractive Index | 1.428 - 1.433 at 20°C | [2][3] |

Molecular Visualization

To facilitate a deeper understanding of the compound's structure, a 2D diagram generated using the Graphviz DOT language is provided below. This visualization clearly illustrates the connectivity of the atoms within the this compound molecule.

Experimental Protocols and Signaling Pathways

Should further research emerge detailing its biological interactions or novel applications, this guide will be updated to include relevant experimental methodologies and pathway diagrams. At present, the core technical data is centered on its chemical and physical properties.

References

- 1. Allyl amyl glycolate | C10H18O3 | CID 106729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - this compound (CAS N° 67634-00-8) [scentree.co]

- 3. ALLYL AMYL GLYCOLATE | TECHNICAL DATA [prodasynth.com]

- 4. Allyl Amyl Glycolate (CAS 67634-00-8) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. This compound | 67634-00-8 [chemicalbook.com]

- 6. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. This compound | 67634-00-8 [amp.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. chemos.de [chemos.de]

Spectroscopic and Synthetic Profile of Allyl (3-methylbutoxy)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for Allyl (3-methylbutoxy)acetate (CAS No. 67634-00-8). Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a valuable resource for the identification, characterization, and synthesis of this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the molecular structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.90 | ddt | 1H | -CH=CH₂ |

| ~5.30 | dq | 1H | -CH=CH H (trans) |

| ~5.25 | dq | 1H | -CH=CHH (cis) |

| ~4.60 | dt | 2H | -O-CH ₂-CH=CH₂ |

| ~4.10 | s | 2H | -O-CH ₂-C=O |

| ~3.50 | t | 2H | -CH ₂-O-CH₂- |

| ~1.70 | m | 1H | -CH(CH₃)₂ |

| ~1.55 | q | 2H | -CH₂-CH(CH₃)₂ |

| ~0.90 | d | 6H | -CH(CH ₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~170.0 | C=O |

| ~132.0 | -C H=CH₂ |

| ~118.5 | -CH=C H₂ |

| ~68.0 | -O-C H₂-C=O |

| ~66.0 | -O-C H₂-CH=CH₂ |

| ~65.5 | -C H₂-O-CH₂- |

| ~38.0 | -C H₂-CH(CH₃)₂ |

| ~25.0 | -C H(CH₃)₂ |

| ~22.5 | -CH(C H₃)₂ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1120 | Strong | C-O stretch (ether and ester) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment Ion |

| 186 | [M]⁺ (Molecular Ion) |

| 145 | [M - C₃H₅]⁺ |

| 115 | [M - C₅H₁₁O]⁺ |

| 85 | [C₅H₉O]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process.[1] The following protocol is a representative procedure based on established chemical transformations.

Synthesis of Sodium (3-methylbutoxy)acetate

Materials:

-

Chloroacetic acid

-

3-Methyl-1-butanol (isoamyl alcohol)

-

Sodium hydroxide

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve chloroacetic acid in toluene.

-

Add 3-Methyl-1-butanol to the solution.

-

Slowly add a concentrated aqueous solution of sodium hydroxide to the mixture while stirring vigorously.

-

Add a catalytic amount of a phase-transfer catalyst.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and separate the aqueous and organic layers.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude sodium (3-methylbutoxy)acetate.

Synthesis of this compound

Materials:

-

Sodium (3-methylbutoxy)acetate (from the previous step)

-

Allyl bromide (or allyl chloride)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the crude sodium (3-methylbutoxy)acetate in DMF in a round-bottom flask equipped with a stirrer and a reflux condenser.

-

Slowly add allyl bromide to the solution at room temperature.

-

Heat the reaction mixture and maintain at a moderate temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer and wash it sequentially with water and brine to remove DMF and any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the spectroscopic analysis of this compound.

References

Allyl (3-methylbutoxy)acetate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of allyl (3-methylbutoxy)acetate, a common fragrance ingredient, in various organic solvents. This document is intended to be a valuable resource for professionals in research and development who require detailed information on the physicochemical properties of this compound.

Core Compound Information

This compound, also known as allyl amyl glycolate, is a colorless liquid with a characteristic fruity-green odor.[1][2] It is widely used in the fragrance industry.[1] Understanding its solubility is crucial for formulation, quality control, and various applications in chemical synthesis and product development.

Solubility Profile

This compound exhibits high solubility in a range of common organic solvents. While specific quantitative data is limited in publicly available literature, it is consistently reported as being miscible with many organic solvents. Miscibility implies that the solute and solvent can be mixed in all proportions without phase separation. In contrast, its solubility in water is low.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | ~510.7 mg/L | 25 | Estimated value.[3] Insoluble for practical purposes.[2] |

| Ethanol | C₂H₅OH | Miscible | Not Specified | Considered fully soluble in all proportions.[4] |

| Acetone | C₃H₆O | Miscible | Not Specified | Considered fully soluble in all proportions.[4] |

| Diethyl Ether | (C₂H₅)₂O | Miscible | Not Specified | Considered fully soluble in all proportions.[4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Not Specified |

Physicochemical Properties Influencing Solubility

The solubility characteristics of this compound can be inferred from its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Density | ~0.937 g/mL | [2] |

| Boiling Point | 206-226 °C | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.72 | [1] |

The relatively high logP value of 2.72 indicates a preference for non-polar environments, which is consistent with its observed high solubility in organic solvents and low solubility in water.

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of incremental addition until complete dissolution is observed.

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., ethanol, acetone, hexane)

-

Calibrated glassware (burette, graduated cylinders, volumetric flasks)

-

Test tubes or vials

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Analytical balance

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Maintain a constant temperature for the experiment using a water bath or other temperature-controlled device.

-

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound (e.g., 1.00 g) and place it into a test tube or vial.

-

-

Solvent Addition:

-

Using a burette, add a small, measured volume of the organic solvent to the test tube containing the solute.

-

Stir the mixture vigorously using a magnetic stirrer.

-

-

Observation:

-

Observe the mixture for complete dissolution. If the solution is clear and a single phase is present, the solute is considered dissolved.

-

If the solute is not fully dissolved, continue to add small, precise increments of the solvent, recording the total volume added after each addition.

-

-

Endpoint Determination:

-

The endpoint is reached when the last portion of the solute has just dissolved, and the solution becomes completely clear.

-

Record the total volume of solvent required to dissolve the initial mass of the solute.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) x 100

-

-

Repeatability:

-

Repeat the experiment at least two more times to ensure the results are consistent and reproducible.

-

Visualizations

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The following diagram illustrates the reaction pathway.

Caption: Synthesis pathway of this compound.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility is depicted in the diagram below.

Caption: Experimental workflow for solubility determination.

References

Toxicological Profile of Allyl (3-methylbutoxy)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or toxicological advice.

Executive Summary

Allyl (3-methylbutoxy)acetate, a fragrance ingredient with a fruity, green odor, presents a multifaceted toxicological profile. This guide provides a comprehensive overview of its known toxicological endpoints, drawing from available experimental data and read-across approaches from structurally similar allyl esters. The primary mechanism of systemic toxicity is understood to be hydrolysis to allyl alcohol and subsequent metabolism to the highly reactive aldehyde, acrolein. This metabolite is implicated in a range of cellular effects, including interactions with critical signaling pathways. While data suggests a low potential for skin sensitization and no genotoxic concern in vitro, acute toxicity via oral and inhalation routes is notable. Data on long-term effects such as carcinogenicity and reproductive toxicity for this compound are limited, necessitating a cautious approach to risk assessment based on data from related compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to predicting its toxicological behavior.

| Property | Value | Reference |

| CAS Number | 67634-00-8 | N/A |

| Molecular Formula | C₁₀H₁₈O₃ | N/A |

| Molecular Weight | 186.25 g/mol | N/A |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 216 °C | [1] |

| Flash Point | 94 °C | [1] |

| Density | 0.94 g/mL | [1] |

| Vapor Pressure | 0.037 mmHg @ 25°C | [1] |

| Log P (Octanol/Water Partition Coefficient) | 2.72 | [1] |

| Water Solubility | Insoluble | N/A |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Absorption: Due to its moderate lipophilicity (Log P of 2.72) and relatively low molecular weight, this compound is expected to be absorbed following oral, dermal, and inhalation exposure.

Distribution: Following absorption, the compound is likely to be distributed systemically.

Metabolism: The primary metabolic pathway for allyl esters involves rapid hydrolysis by carboxylesterases, which are abundant in the liver and other tissues, to yield allyl alcohol and (3-methylbutoxy)acetic acid. Allyl alcohol is then further metabolized by alcohol dehydrogenase to acrolein, a highly reactive and toxic α,β-unsaturated aldehyde. Acrolein can be detoxified by conjugation with glutathione (GSH) or further oxidized to acrylic acid.

Excretion: The metabolites are anticipated to be primarily excreted in the urine.

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and is considered fatal if inhaled, according to safety data sheet classifications.

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Oral | 500 mg/kg bw | Harmful if swallowed | [2] |

| LC₅₀ | Rat | Inhalation | 0.43 mg/L (4 hours) | Fatal if inhaled | [2] |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg bw | Not classified | [2] |

Clinical signs observed in rats following acute inhalation exposure included nasal discharge, ataxia, tremors, salivation, dyspnea, hypoactivity, and piloerection.[2]

Irritation and Sensitization

Skin Irritation

Available data suggests that this compound is not a strong skin irritant.[2]

Eye Irritation

Quantitative Structure-Activity Relationship (QSAR) modeling predicts that this compound is not an eye irritant.[2]

Skin Sensitization

QSAR modeling predicted that this compound was not a skin sensitizer.[2] Read-across data from other allyl esters also suggests a low potential for skin sensitization under current use levels.[3]

Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study in Wistar rats was conducted according to OECD Guideline 407.

| Study Duration | Species | Route | Doses | NOAEL | Observations | Reference |

| 28 days | Wistar Rat | Oral | 0, 25, 50, 100 mg/kg bw/day | 100 mg/kg bw/day | No mortalities, clinical signs of toxicity, or significant changes in body weight, hematology, or biochemistry were observed. | [1] |

The primary target organ for the toxicity of allyl esters, in general, is the liver, which is consistent with the metabolism to the hepatotoxicant acrolein.[2] However, in the 28-day study with this compound, no adverse effects were observed up to the highest dose tested.[1]

Genotoxicity

A battery of in vitro genotoxicity studies has been conducted on this compound.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | With and without S9 | Inconsistent results; one study showed mutagenicity, while two others were negative. | [3] |

| Mammalian Cell Gene Mutation Assay (HPRT) | Chinese Hamster Ovary (CHO) cells | With and without S9 | Non-mutagenic | [3] |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | With and without S9 | Non-clastogenic | [3] |

While one Ames test showed a mutagenic response, subsequent, more comprehensive in vitro mammalian cell assays (HPRT and micronucleus) were negative.[3] Based on the weight of evidence from these studies, this compound is not considered to pose a significant genotoxic concern.[3]

Carcinogenicity

No long-term carcinogenicity bioassays on this compound have been identified. A safety data sheet states that it "shall not be classified as carcinogenic".[4] However, this is not based on direct experimental evidence for this specific substance.

Data on structurally related allyl compounds are available. For instance, allyl isovalerate was shown to be a carcinogen in male rats and female mice in a National Toxicology Program (NTP) bioassay. The mechanism is thought to be related to its metabolism to allyl alcohol and acrolein. Given the structural similarity and shared metabolic pathway, a carcinogenic potential for this compound cannot be entirely ruled out without further investigation.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound are not available. Information is derived from read-across to other allyl esters. A combined repeated dose/reproduction and developmental toxicity screening test (OECD TG 422) on a related compound, allyl phenoxyacetate, did not show adverse effects on reproductive organs or parameters.[2] Another read-across analog, allyl heptanoate, provided a calculated Margin of Exposure (MOE) > 100 for the reproductive toxicity endpoint, suggesting no immediate concern at current exposure levels.[3] However, the absence of direct data for this compound represents a significant data gap.

Mechanism of Toxicity and Signaling Pathways

The toxicity of this compound is intrinsically linked to its metabolism to acrolein. Acrolein is a highly reactive electrophile that can adduct to cellular macromolecules, including DNA and proteins, leading to cellular dysfunction and toxicity. Acrolein has been shown to modulate several critical signaling pathways:

-

p53 Signaling Pathway: Acrolein can activate the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis. This activation can trigger cell cycle arrest or programmed cell death in response to cellular stress and damage.

-

NF-κB Signaling Pathway: Acrolein has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor involved in inflammation, immunity, and cell survival. Inhibition of NF-κB can lead to immunosuppression and may contribute to apoptosis.

-

MAPK Signaling Pathway: Acrolein can activate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38. These pathways are involved in a wide range of cellular processes, such as proliferation, differentiation, inflammation, and apoptosis. The sustained or aberrant activation of these pathways can contribute to cellular damage.

References

Metabolic Pathway of Allyl (3-methylbutoxy)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Allyl (3-methylbutoxy)acetate, also known as allyl isoamyloxyacetate, is an ester of allyl alcohol and (3-methylbutoxy)acetic acid. It belongs to a group of chemicals used in food flavoring and as fragrance components. Understanding the metabolic pathway of such compounds is crucial for assessing their safety and potential for toxicity. The metabolism of xenobiotics, including fragrance ingredients, primarily occurs in the liver and involves a series of enzymatic reactions designed to render the compounds more water-soluble for excretion. For allyl esters, the metabolic pathway is of particular interest due to the potential formation of reactive and toxic intermediates.

Predicted Metabolic Pathway

The metabolic pathway of this compound is predicted to proceed in two main stages:

Stage 1: Hydrolysis

The initial step in the metabolism of this compound is the hydrolysis of the ester bond. This reaction is catalyzed by non-specific esterases, which are abundant in the liver, plasma, and other tissues. The hydrolysis of the parent compound yields two primary metabolites: allyl alcohol and (3-methylbutoxy)acetic acid. Ester hydrolysis is a common metabolic reaction for many xenobiotics containing ester functional groups.

Stage 2: Oxidation of Allyl Alcohol

Following its formation, allyl alcohol undergoes further metabolism, primarily in the liver. This stage is of significant toxicological concern due to the formation of acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde. The oxidation of allyl alcohol to acrolein is catalyzed by alcohol dehydrogenase (ADH) with the concomitant reduction of NAD+ to NADH.

Acrolein is a known toxicant that can cause cellular damage through various mechanisms, including depletion of glutathione (GSH), binding to cellular macromolecules, and induction of oxidative stress. Due to its high reactivity, acrolein is a key factor in the hepatotoxicity associated with allyl alcohol.

Detoxification of Acrolein

Acrolein can be detoxified through further oxidation to acrylic acid, a reaction catalyzed by aldehyde dehydrogenase (ALDH). This step is crucial for mitigating the toxicity of acrolein. Acrylic acid is a less toxic metabolite that can be more readily excreted.

The other initial metabolite, (3-methylbutoxy)acetic acid, is expected to be excreted, potentially after conjugation.

The following diagram illustrates the predicted metabolic pathway of this compound.

Allyl (3-methylbutoxy)acetate: A Technical Guide on its Synthesis, Analysis, and Safety

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Allyl (3-methylbutoxy)acetate, a synthetic fragrance ingredient. Contrary to inquiries about its natural occurrence, extensive database searches indicate that this compound is not known to be found in nature[1][2][3]. Therefore, this document will focus on its synthesis, analytical methodologies for its characterization, and a summary of its safety assessment.

Physico-Chemical Properties

This compound is a colorless liquid with a characteristic strong, fruity, and green odor, often with a pineapple nuance[3][4][5][6]. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 67634-00-8 | [1] |

| Molecular Formula | C10H18O3 | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Boiling Point | 206-226 °C | [4][6] |

| Density | 0.937 - 0.955 g/mL at 25 °C | [4][5][6] |

| Refractive Index | 1.428 - 1.435 at 20°C | [1][5] |

| Flash Point | 93 - 94 °C | [1][5] |

| Solubility | Insoluble in water | [4] |

| Purity (typical) | >98.0% (GC) | [7] |

Synthesis of this compound

This compound is produced synthetically through a two-step process. The synthesis involves an initial esterification followed by a subsequent reaction to introduce the allyl group[1][3][4][6].

Synthetic Protocol

Step 1: Synthesis of Sodium (3-methylbutoxy)acetate

The first step is an esterification reaction between chloroacetic acid and isoamyl alcohol (3-methyl-1-butanol) in the presence of sodium hydroxide and a phase transfer catalyst. The sodium hydroxide acts as a base to deprotonate the alcohol and facilitate the reaction with chloroacetic acid, forming the sodium salt of (3-methylbutoxy)acetic acid.

Step 2: Synthesis of this compound

The intermediate product, sodium (3-methylbutoxy)acetate, is then treated with an allyl halide, such as allyl chloride or allyl bromide. This results in a nucleophilic substitution reaction where the carboxylate attacks the allyl halide, displacing the halide and forming the final product, this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound. This method is crucial for quality control during its synthesis and for its detection in various matrices.

Experimental Protocol for GC-MS Analysis

The following protocol is a general guideline for the analysis of this compound. Optimization of parameters may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

-

For the pure synthesized product, dilute an accurately weighed sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration within the calibrated range of the instrument.

-

For analysis in a complex matrix (e.g., fragrance mixtures), a solvent extraction or headspace solid-phase microextraction (SPME) may be necessary to isolate the analyte.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MSD Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

3. Data Analysis:

-

Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum should show characteristic fragment ions.

-

Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in the sample is then determined by interpolation from the calibration curve. An internal standard can be used to improve accuracy and precision.

Safety and Toxicological Information

A safety assessment of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM). The assessment considered various endpoints, including genotoxicity. While some in vitro tests showed mixed results for mutagenicity, a weight of evidence approach, including data from read-across analogs, concluded that it does not present a concern for genotoxic potential under the current conditions of use[8]. It is important to consult the full safety assessment for detailed toxicological data and exposure limits[9].

References

- 1. ScenTree - this compound (CAS N° 67634-00-8) [scentree.co]

- 2. allyl amyl glycolate, 67634-00-8 [thegoodscentscompany.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Allyl Amyl Glycolate manufacturers and suppliers in China - ODOWELL [odowell.com]

- 5. aacipl.com [aacipl.com]

- 6. This compound | 67634-00-8 [chemicalbook.com]

- 7. geno-chem.com [geno-chem.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. researchgate.net [researchgate.net]

synonyms for Allyl (3-methylbutoxy)acetate

An In-depth Technical Guide to Allyl (3-methylbutoxy)acetate

This technical guide provides a comprehensive overview of this compound, a significant compound in the fragrance and chemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, physicochemical properties, synthesis, and safety.

Synonyms

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of these synonyms is provided below to aid in identification and literature searches.

-

Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester[2][6][9]

-

(3-Methylbutoxy)acetic acid, 2-propenyl ester[2]

-

Glycolic acid 2-pentyloxy allyl ester[2]

-

Allyl (isopentyloxy)acetate[2]

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound, facilitating easy comparison and reference.

| Property | Value | Source(s) |

| CAS Number | 67634-00-8 | [1][2][7][8][10][11][12][13] |

| EINECS Number | 266-803-5 | [2][7][10][11] |

| Molecular Formula | C10H18O3 | [2][7][9][10][11][12][13] |

| Molecular Weight | 186.25 g/mol | [2][7][8][10][11][12][13] |

| Appearance | Colorless liquid | [7][9][10][11][12] |

| Boiling Point | 206-226 °C | [7][10][12] |

| Density | 0.937 g/mL at 25 °C | [7][10][12] |

| Refractive Index | 1.4317 at 20 °C | [7][10][12] |

| Flash Point | 94 °C (201.2 °F) | [11] |

| Vapor Pressure | 0.037 mmHg at 25°C | [11] |

| Log P | 2.72 | [11] |

| Acute Toxicity (inhalation) | LC50: 0.43 mg/L (4h, rat) | [12] |

| No-Observed-Adverse-Effect Level (NOAEL) | 100 mg/kg bw/day | [12] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process.[7][11][12] The following protocol outlines the methodology based on descriptions found in the literature.

Step 1: Synthesis of Sodium Amylglycolate

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, combine chloroacetic acid and isoamyl alcohol.

-

Addition of Base: Slowly add a solution of sodium hydroxide. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Phase-Transfer Catalyst: Introduce a suitable phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

-

Reaction Monitoring: Monitor the progress of the esterification reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, neutralize the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate, sodium amylglycolate.

Step 2: Synthesis of this compound

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the sodium amylglycolate intermediate from Step 1 in a suitable solvent.

-

Addition of Allyl Alcohol: Add allyl alcohol to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature until the reaction is complete, as monitored by TLC or GC.

-

Purification: After completion, cool the reaction mixture and perform a suitable work-up, which may include washing with water and brine, drying over an anhydrous salt, and filtration.

-

Final Product: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Synthesis Workflow

Caption: Two-step synthesis of this compound.

Logical Relationships

Caption: Key attributes and uses of this compound.

Applications

This compound is primarily utilized as a fragrance ingredient in a variety of consumer products.[14] Its strong, fruity, and green aroma with a pineapple-like modification makes it a valuable component in:

-

Perfumery: It is used to impart fresh and fruity notes to fine fragrances.[11][14]

-

Detergents and Cleaners: The compound is incorporated into household products such as detergents, air fresheners, and surface cleaners to provide a pleasant scent.[7][11][12][14]

-

Cosmetics: It can be found in various cosmetic products as a fragrance component.[14]

Safety Information

-

Acute Toxicity: The substance is harmful if swallowed and fatal if inhaled.[1]

-

Environmental Hazards: It is very toxic to aquatic life with long-lasting effects.[1]

-

Reactivity: this compound may react exothermically with strong oxidizing acids.[7][12] It can also generate heat with caustic solutions and may produce flammable hydrogen with alkali metals, hydrides, and other reducing agents.[2][7][12]

-

Combustibility: The material is combustible but will not ignite readily.[1][7]

References

- 1. chemos.de [chemos.de]

- 2. Allyl amyl glycolate | C10H18O3 | CID 106729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. allyl amyl glycolate, 67634-00-8 [thegoodscentscompany.com]

- 4. Buy Allyl Amyl Glycolate for Perfumery - Evocative Perfumes [evocativeperfumes.com]

- 5. Allyl Amyl Glycolate – Powerful Pineapple/Green (ppm) [myskinrecipes.com]

- 6. allyl amyl glycolate, 67634-00-8 [thegoodscentscompany.com]

- 7. Allyl Amyl Glycolate manufacturers and suppliers in China - ODOWELL [odowell.com]

- 8. Allyl Amyl Glycolate (CAS 67634-00-8) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 9. guidechem.com [guidechem.com]

- 10. This compound, CasNo.67634-00-8 Jinan Finer Chemical Co., Ltd China (Mainland) [finerchem.lookchem.com]

- 11. ScenTree - this compound (CAS N° 67634-00-8) [scentree.co]

- 12. This compound | 67634-00-8 [chemicalbook.com]

- 13. This compound CAS:67634-00-8 - Career Henan Chemical Co. [coreychem.com]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

Allyl (3-methylbutoxy)acetate: A Comprehensive Safety and Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety data sheet (SDS) information for Allyl (3-methylbutoxy)acetate (CAS No. 67634-00-8). The following sections summarize its physicochemical properties, toxicological profile, and essential safety protocols, presenting a comprehensive resource for laboratory and development settings.

Core Safety and Chemical Data

This compound is a colorless liquid with a characteristic strong, fruity odor, often with a pineapple-like nuance.[1][2] It is primarily used in fragrance compositions for products such as detergents.[1][2]

Physicochemical Information

The following table outlines the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₃ | [3][4] |

| Molecular Weight | 186.25 g/mol | [3][5] |

| Appearance | Colorless liquid | [3][6] |

| Boiling Point | 206-226 °C | [1][2] |

| Density | 0.937 - 0.94 g/mL at 25 °C | [1][3] |

| Flash Point | 94 °C (201.2 °F) | [3] |

| Vapor Pressure | 0.037 mmHg at 25 °C | [3] |

| Refractive Index | 1.428 - 1.433 at 20 °C | [3] |

| Solubility | Insoluble in water | [2][7] |

Toxicological Data

This compound presents several health hazards, primarily through inhalation and ingestion. It is classified as harmful if swallowed and fatal if inhaled.[4][8] The substance is also very toxic to aquatic life with long-lasting effects.[4][8]

| Hazard Endpoint | Classification & Value | Source(s) |

| Acute Oral Toxicity | Category 4: Harmful if swallowed. LD50: 500 mg/kg bw (rat) | [8][9][10] |

| Acute Inhalation Toxicity | Category 2: Fatal if inhaled. LC50: 0.43 mg/L (4-hour exposure, rat) | [8][10] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [9] |

| Serious Eye Damage/Irritation | Not classified as an eye irritant. | [8] |

| Skin Sensitization | Not classified as a skin sensitizer. | [8] |

| Germ Cell Mutagenicity | Not classified as mutagenic. | [8] |

| Carcinogenicity | Not classified as carcinogenic. | [8] |

| Reproductive Toxicity | Not classified as a reproductive toxicant. | [8] |

| Aquatic Toxicity (Acute) | Category 1: Very toxic to aquatic life. | [8] |

| Aquatic Toxicity (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects. | [8] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in the safety data sheets are not publicly available. The provided data is typically a summary of results from studies conducted to meet regulatory requirements, such as those for REACH registration.[8] For detailed methodologies, direct reference to the cited studies, where available, is recommended.

Safety and Handling

Proper handling and storage of this compound are crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) and Engineering Controls

A risk-based approach should be taken to determine the necessary personal protective equipment. The following diagram illustrates the hierarchy of controls, from most to least effective, for managing exposure to this compound.

Caption: Hierarchy of controls for managing chemical exposure.

First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following workflow outlines the recommended steps.

Caption: First aid workflow for this compound exposure.

Handling and Storage Recommendations:

-

Ventilation: Use only in well-ventilated areas, employing local and general ventilation.[8]

-

Hygiene: Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in work areas.[8][9]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[4][8] Keep away from food, drink, and animal feedingstuffs.[8]

-

Incompatible Materials: Avoid contact with strong acids, alkalis, or oxidizing agents.[9] The substance may react exothermically with strong oxidizing acids and generate heat with caustic solutions.[1][5] It may also generate flammable hydrogen with alkali metals, hydrides, and other reducing agents.[1][5]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[4][6] Avoid release to the environment and collect any spillage.[4][8] Contaminated materials should be disposed of at an approved waste disposal plant.[11]

References

- 1. This compound | 67634-00-8 [chemicalbook.com]

- 2. Allyl Amyl Glycolate manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. ScenTree - this compound (CAS N° 67634-00-8) [scentree.co]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Allyl amyl glycolate | C10H18O3 | CID 106729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. olaughlinco.com [olaughlinco.com]

- 7. guidechem.com [guidechem.com]

- 8. chemos.de [chemos.de]

- 9. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. aksci.com [aksci.com]

Allyl Amyl Glycolate: A Technical Guide to its Discovery, Synthesis, and Properties

Abstract